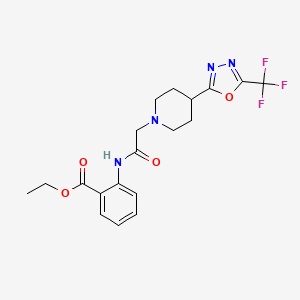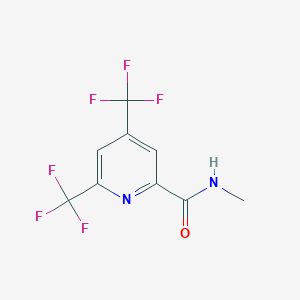![molecular formula C15H16N2O4 B2769612 3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 1158097-77-8](/img/structure/B2769612.png)
3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid, commonly known as MPP, is a novel compound synthesized through a multi-step process. MPP is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of MPP is not fully understood. However, studies have shown that MPP can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Moreover, MPP has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
MPP has been found to have various biochemical and physiological effects. In vitro studies have shown that MPP can inhibit the proliferation of cancer cells and induce apoptosis. Moreover, MPP has been found to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
MPP has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Moreover, MPP has been found to have low toxicity, which makes it suitable for in vitro and in vivo studies.
However, MPP also has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are still being explored. Moreover, MPP has limited solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of MPP. One potential direction is to explore its potential use as an anti-inflammatory agent in the treatment of various inflammatory diseases. Moreover, researchers can investigate the use of MPP as a drug delivery system for the treatment of various diseases. Finally, researchers can explore the potential use of MPP as a modulator of enzyme activity, which can be useful in the treatment of various diseases.
Conclusion:
In conclusion, MPP is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of scientific research. The synthesis method of MPP involves a multi-step process, and it has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. MPP has been found to have several biochemical and physiological effects, and it has several advantages and limitations for lab experiments. Finally, there are several future directions for the study of MPP, including its potential use as an anti-inflammatory agent, drug delivery system, and modulator of enzyme activity.
Synthesemethoden
The synthesis of MPP involves a multi-step process that starts with the reaction of 2-methoxyphenol with ethyl acetoacetate in the presence of a base. The resulting product is then subjected to a cyclization reaction with hydrazine hydrate to yield 3-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazole. Finally, the addition of acetic anhydride and propenoic acid to the pyrazole compound leads to the formation of MPP.
Wissenschaftliche Forschungsanwendungen
MPP has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, MPP has been investigated as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. Moreover, MPP has also been explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
In pharmacology, MPP has been studied for its potential use as a drug delivery system. Researchers have found that MPP can be used to deliver drugs to specific tissues and organs, thereby reducing the toxicity of the drugs and improving their efficacy.
In biochemistry, MPP has been investigated for its ability to modulate the activity of enzymes. Researchers have found that MPP can inhibit the activity of certain enzymes, which can be useful in the treatment of various diseases.
Eigenschaften
IUPAC Name |
(E)-3-[5-(2-methoxyphenoxy)-1,3-dimethylpyrazol-4-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-10-11(8-9-14(18)19)15(17(2)16-10)21-13-7-5-4-6-12(13)20-3/h4-9H,1-3H3,(H,18,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDCDRBSADCOGA-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=CC(=O)O)OC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C/C(=O)O)OC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclobutanecarboxamide](/img/structure/B2769529.png)
![1-Pyridin-2-yl-4-[2-[3-(trifluoromethyl)phenyl]acetyl]piperazin-2-one](/img/structure/B2769530.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2769532.png)

![N-(3,5-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2769534.png)




![Ethyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2769543.png)

![N-[2-(5-Propoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2769548.png)

